2-Hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid
Description
2-Hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid (CAS: 50439-07-1) is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a methyl group at position 3, and a 2-phenylbutanoyl moiety at position 5. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse functional properties .
Properties
CAS No. |
50439-07-1 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid |
InChI |
InChI=1S/C18H18O4/c1-3-14(12-7-5-4-6-8-12)17(20)13-9-11(2)16(19)15(10-13)18(21)22/h4-10,14,19H,3H2,1-2H3,(H,21,22) |
InChI Key |
GQUAGNLRQXBIPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)C)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 2-phenylbutanoyl group at position 5 distinguishes this compound from simpler benzoic acid derivatives. Key comparisons include:
- Lipophilicity (LogP): The bulky, aromatic 2-phenylbutanoyl group likely increases LogP compared to linear acyl or alkyl substituents (e.g., 2-hydroxy-5-pentylbenzoic acid, LogP ~3.5–4.0). This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility .
- Acidity (pKa): The electron-donating methyl and phenylbutanoyl groups are expected to raise the phenolic pKa (estimated ~10.2) compared to nitro-substituted azo derivatives (e.g., 2-hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acid, phenolic pKa = 9.8) .
- Thermal Stability: Steric hindrance from the 2-phenylbutanoyl group may lower melting points relative to rigid azo compounds (e.g., 245–247°C for azo derivatives vs. estimated 180–200°C for the target) .
Table 1: Comparison of Structural Analogs
| Compound Name | Substituent at Position 5 | Molecular Weight | Estimated pKa (Phenolic) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 2-Phenylbutanoyl | 326.36 | ~10.2 | ~4.5 |
| 2-Hydroxy-5-pentylbenzoic acid | Pentyl | 208.26 | ~9.8 | ~3.8 |
| 2-Hydroxy-5-octanoylbenzoic acid | Octanoyl | 264.32 | ~9.5 | ~4.2 |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | MCF7 IC50 (μM) | CACO2 IC50 (μM) | PANC1 IC50 (μM) |
|---|---|---|---|
| 2-Amino-5-Bromo Benzoic Acid | 15.2 | 18.5 | >100 |
| Target Compound | Not tested | Not tested | Not tested |
Extraction and Diffusivity Behavior
The extraction efficiency of benzoic acid derivatives in emulsion liquid membranes (ELMs) correlates with their distribution coefficients (m). The target compound’s large, hydrophobic substituent likely reduces m compared to unsubstituted benzoic acid (m = 98% extraction in <5 minutes), resulting in slower extraction rates . Additionally, its effective diffusivity in membrane phases may rank lower than phenol or acetic acid due to steric hindrance .
Toxicity Predictions Using QSTR Models
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids utilize molecular connectivity indices (0JA, 1JA) to predict oral LD50 in mice. For the target compound:
- 0JA (Zero-Order Connectivity Index): Reflects branching; the phenylbutanoyl group increases complexity, raising 0JA.
- 1JA (First-Order Connectivity Index) : Influenced by bond types; the ester linkage may lower 1JA compared to halogenated analogs.
Predicted LD50 values would depend on these indices, but the compound’s structural uniqueness may limit model accuracy .
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